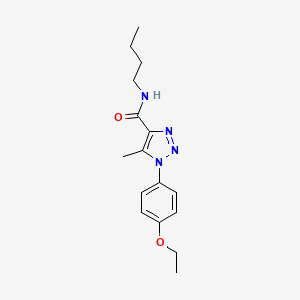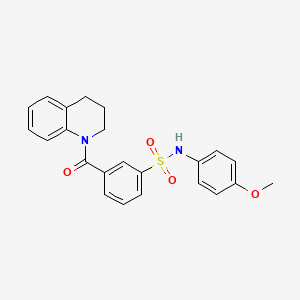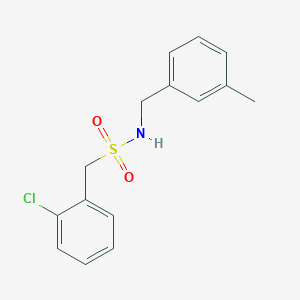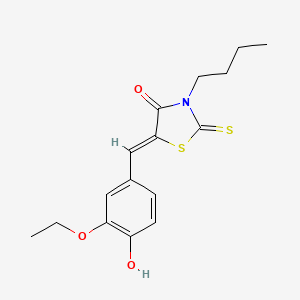
N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives like N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide often involves multi-step processes that include the formation of intermediates, coupling reactions, and final modifications. A practical method for synthesizing similar compounds has been developed, involving esterification, intramolecular Claisen type reactions, and the Suzuki–Miyaura reaction, followed by hydrolysis and amidation, providing a potential pathway for the synthesis of the compound (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of triazole derivatives is typically characterized using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography. These methods help in establishing the molecular conformation and packing, which is crucial for understanding the compound's chemical behavior. For similar compounds, intermolecular and intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure, as evidenced by the formation of two rings of five numbers by H-bond in a molecule (Shen et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives like N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is influenced by the presence of the triazole ring and its substituents. These compounds can undergo various chemical reactions, including substitutions and cyclization reactions, contributing to their versatility in chemical synthesis. The "click chemistry" approach, involving organic azides and terminal alkynes, is a notable method for synthesizing fully substituted 1,2,3-triazoles, which might be applicable for our compound of interest (Chen et al., 2010).
Applications De Recherche Scientifique
Antimicrobial Activities
Research on similar 1,2,4-triazole derivatives has shown that these compounds can possess antimicrobial activities. For instance, novel triazole derivatives have been synthesized and found to have good or moderate activities against various microorganisms. This suggests that "N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" could also be explored for antimicrobial applications, given its structural similarities with these compounds (Bektaş et al., 2010).
Synthesis Methodologies
The compound's synthesis could leverage methodologies developed for structurally related compounds. For example, practical synthesis routes have been established for various triazole derivatives, which often involve steps like Suzuki−Miyaura reactions or Claisen type reactions. Such methodologies provide a foundation for synthesizing "N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" and exploring its potential applications in medicinal chemistry or materials science (Ikemoto et al., 2005).
Catalytic and Biological Activity
Palladium(II) complexes of triazole-based N-heterocyclic carbenes, related to the triazole structure of interest, have been synthesized and shown to exhibit catalytic activity in reactions like the Suzuki–Miyaura cross-coupling. This suggests potential catalytic applications for "N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," depending on its chemical properties and how it interacts with transition metals (Turek et al., 2014).
Antiviral Activities
Compounds with the 1,2,4-triazole moiety have been explored for their antiviral activities. Although not directly related, this highlights the potential for "N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" to be investigated for antiviral properties, especially in the context of novel and emerging viral infections (Hebishy et al., 2020).
Organogel Formation
The study of organogels based on derivatives of perylenetetracarboxylic diimides, which share some structural features with triazole compounds, suggests potential applications in material science, especially for "N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide." Such compounds could be useful in the development of new materials with specific optical or electronic properties (Wu et al., 2011).
Propriétés
IUPAC Name |
N-butyl-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-6-11-17-16(21)15-12(3)20(19-18-15)13-7-9-14(10-8-13)22-5-2/h7-10H,4-6,11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEPFXMICDYEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)


![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)

![4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4585312.png)